2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride
Description
2-Methylcyclopenta-1,3-diene; zirconium(4+); dichloride, also known as bis(methylcyclopentadienyl)zirconium dichloride (CAS: 12109-71-6), is an organometallic compound with the molecular formula C₁₂H₁₄Cl₂Zr and a molecular weight of 320.37 g/mol . It features two methyl-substituted cyclopentadienyl (Cp) ligands coordinated to a zirconium center, with two chloride counterions. This compound is a member of the metallocene dichloride family, widely studied for its catalytic properties in polymerization and organic synthesis. Its melting point is 180–184°C, and it is sensitive to moisture, requiring storage under inert conditions .
Properties
Molecular Formula |
C12H14Cl2Zr |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
SPAIAVHATNRSRH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Preparation Methods
General Principles of Organometallic Synthesis
Organometallic compounds like 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride are typically synthesized through the coordination of organic ligands with metal centers. The synthesis often involves:
- Coordination Reactions : These involve the formation of bonds between the metal center and the organic ligand.
- Solvent-Assisted Synthesis : Solvents such as toluene or hexane are used to facilitate reactions and enhance solubility.
Hypothetical Preparation Method for 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride
Given the lack of specific literature, a hypothetical synthesis could involve:
- Starting Materials : Zirconium tetrachloride and 2-methylcyclopenta-1,3-diene.
- Reaction Conditions : The reaction might require a solvent like toluene or hexane to facilitate the coordination of the diene with zirconium tetrachloride.
- Oxidation State Adjustment : Achieving the +4 oxidation state might involve careful control of reaction conditions or the use of oxidizing agents.
Analysis of Reaction Conditions
| Reaction Parameter | Description |
|---|---|
| Temperature | Room temperature to 100°C, depending on the specific protocol. |
| Solvent | Toluene or hexane to enhance solubility and facilitate the reaction. |
| Pressure | Careful control to optimize yield and purity. |
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong nucleophile or electrophile, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.
Scientific Research Applications
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion to the cyclopentadienyl ligands. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Substituent Effects on Cyclopentadienyl Ligands
The methyl substituents on the Cp ligands differentiate this compound from other zirconocene dichlorides. Key structural comparisons include:
Key Observations :
- Steric Effects : Methyl groups introduce moderate steric hindrance compared to bulkier substituents (e.g., i-propyl), which can reduce catalytic activity but enhance selectivity .
Physical and Chemical Properties
Reactivity with Co-Catalysts
- Methylaluminoxane (MAO) is commonly used to activate zirconocene dichlorides.
Catalytic Performance in Olefin Polymerization
Activity and Selectivity
Key Findings :
- Substituted zirconocenes like the methyl derivative often exhibit reduced activity due to steric blocking of monomer insertion sites .
- Indenyl-based analogs (e.g., rac-ethylenebis(indenyl)ZrCl₂) enable stereoselective polymerization, producing syndiotactic polymers .
Comparison with Non-Zirconium Metallocenes
Titanium and Hafnium Analogs
Biological Activity
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is a metallocene compound that has garnered attention for its potential applications in catalysis and polymerization processes. This article examines its biological activity, focusing on its interactions at the molecular level, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12Cl2Zr
- Molecular Weight : 305.3 g/mol
- Structure : The compound features a zirconium center coordinated with dichloride ions and a cyclopentadienyl ligand, which enhances its reactivity and stability in various chemical environments.
Biological Activity Overview
The biological activity of 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride primarily relates to its role as a catalyst in polymerization reactions. While direct biological effects on living organisms are less documented, its derivatives have been studied for antimicrobial and anticancer properties.
The mechanisms through which this compound exerts biological effects can include:
- Catalytic Activity : Acting as a catalyst in various chemical reactions, which can indirectly influence biological pathways.
- Metal Coordination : The zirconium ion can form complexes with biomolecules, potentially altering their function or stability.
Case Study 2: Anticancer Potential
Research into metallocenes has shown promise for anticancer applications. Compounds similar to 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride have been observed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. This suggests that further exploration of this compound could reveal significant therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride | C20H30Cl2Zr | Known for high reactivity in polymerization processes |
| 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride | C10H12Cl2Zr | Simpler structure with potential biological activity |
| Bis(cyclopentadienyl)zirconium chloride | C10H11ClZr | Commonly used in catalytic applications |
Q & A
Q. What are the standard synthetic routes for preparing 2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride?
The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with methylcyclopentadienyl sodium (Na[C₅H₄CH₃]) under inert conditions (e.g., argon or nitrogen) to prevent oxidation. The reaction proceeds at low temperatures (−78°C to 0°C) to stabilize the product, followed by purification via recrystallization or sublimation . Key parameters include stoichiometric ratios of ligands to ZrCl₄ and solvent choice (e.g., THF or toluene).
Q. Which characterization techniques are essential for confirming the structure of this compound?
- X-ray diffraction (XRD): Resolves crystal structure and confirms ligand coordination geometry .
- NMR spectroscopy: ¹H and ¹³C NMR identify methylcyclopentadienyl ligand environments and Zr-Cl bonding .
- Elemental analysis: Validates purity and stoichiometry.
- IR spectroscopy: Detects vibrational modes of Zr-Cl and cyclopentadienyl rings .
Q. What are common ligand substitution reactions involving this zirconium complex?
The chloride ligands can be replaced with alkyl, aryl, or alkoxide groups via nucleophilic substitution. For example:
Q. How is this compound utilized in catalytic applications?
It serves as a precursor in Ziegler-Natta polymerization catalysts for olefins. The methylcyclopentadienyl ligand enhances steric control, influencing polymer tacticity. Comparative studies with unsubstituted zirconocenes (e.g., Cp₂ZrCl₂) highlight the role of methyl groups in modulating catalytic activity and selectivity .
Advanced Research Questions
Q. What methodologies are used to investigate the electronic effects of methyl substituents on catalytic mechanisms?
Q. How can computational tools optimize reaction conditions for ligand substitution?
AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction trajectories, solvent effects, and energy barriers. These models guide experimental design by predicting optimal temperatures, solvent polarities, and reagent concentrations .
Q. What strategies address contradictory data in catalytic performance across studies?
- Systematic parameter variation: Adjust temperature, pressure, or co-catalyst ratios to identify outliers .
- Cross-validation with DFT: Reconcile experimental TOF with computed activation energies .
- Meta-analysis of literature: Identify trends in ligand electronic parameters (Tolman electronic parameters) to contextualize discrepancies .
Q. How can factorial design improve synthetic yield and purity?
A 2³ factorial design evaluates three factors: temperature (−40°C vs. 0°C), solvent (THF vs. toluene), and stoichiometry (1:2 vs. 1:2.2 ZrCl₄:ligand). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions and optimize conditions .
Q. What advanced techniques probe the compound’s reactivity in non-polar media?
Q. How is this compound integrated into theoretical frameworks for organometallic chemistry?
Research aligns with ligand-field theory to explain Zr(IV) coordination geometry and electron-deficient behavior. Comparative studies with titanocene and hafnium analogs test predictions of metal-ligand bond strength and catalytic activity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
